3,5-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Description
3,5-Dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a benzohydrazide derivative featuring a 6-methylbenzothiazole moiety linked to a 3,5-dimethoxy-substituted benzohydrazide scaffold. This compound belongs to a class of Schiff base derivatives, which are synthesized via condensation reactions between hydrazides and aldehydes/ketones. The benzothiazole group enhances bioactivity by enabling π-π stacking and hydrogen bonding with biological targets, while the methoxy groups on the benzohydrazide moiety improve lipophilicity and membrane permeability .
Properties
IUPAC Name |
3,5-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-4-5-14-15(6-10)24-17(18-14)20-19-16(21)11-7-12(22-2)9-13(8-11)23-3/h4-9H,1-3H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAQQFYRAQPVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Hydrazide Formation: The benzohydrazide core is formed by reacting 3,5-dimethoxybenzoic acid with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazide derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
3,5-dimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent.
Materials Science: It can be used in the development of organic semiconductors and fluorescent materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.
Pathways Involved: It may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular functions and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Containing Analogues
Compounds incorporating the 6-methyl-1,3-benzothiazol-2-yl group exhibit distinct pharmacological and physicochemical properties:
Table 1: Key Benzothiazole-Based Analogues
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 5i ) reduce yields compared to electron-donating groups (e.g., furan in 5j ), likely due to steric and electronic challenges during condensation .
- Biological Activity: Benzothiazole-Schiff bases (5i, 5j) show moderate antimicrobial activity, attributed to the thiazole ring’s ability to disrupt microbial DNA gyrase . The quinoline hybrid 6d may target neuronal ion channels, highlighting the impact of heterocycle variation on activity .
Benzohydrazide Derivatives with Alternative Heterocycles
Replacing the benzothiazole group with other heterocycles alters physicochemical and pharmacological profiles:
Table 2: Heterocycle-Modified Benzohydrazides
Key Observations :
- Benzimidazole vs. Benzothiazole : Benzimidazole derivatives (e.g., compounds 3a–3b in ) exhibit anticancer activity via DNA intercalation, whereas benzothiazoles favor antimicrobial action due to enhanced membrane penetration .
- 1,3,4-Oxadiazoles : These derivatives show potent DNA gyrase inhibition (IC~50~ values <10 µM in some cases), outperforming benzothiazoles in antimicrobial assays . The oxadiazole ring’s rigidity improves target binding affinity .
Structural and Computational Insights
- Molecular Docking : Oxadiazole derivatives (e.g., 4a–4r ) exhibit strong binding to E. coli DNA gyrase (binding energies: −8.2 to −10.5 kcal/mol), with the oxadiazole ring forming critical hydrogen bonds with Arg121 and Asp73 residues . Benzothiazole derivatives likely target similar residues but with lower affinity due to reduced electronegativity .
- Thermal Stability : Higher melting points in nitro-substituted derivatives (e.g., 5i , 198–199°C) compared to furan derivatives (5j , 181–184°C) suggest that polar substituents enhance crystalline stability .
Biological Activity
3,5-Dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a complex organic compound characterized by a benzohydrazide core with methoxy substituents and a benzothiazole moiety. This compound is gaining attention due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The compound has the following molecular formula:
- C : 17
- H : 17
- N : 3
- O : 3
- S : 1
Its IUPAC name is this compound, and it is represented structurally as follows:
The exact mechanism of action for this compound remains largely unexplored. However, its structural similarity to other benzothiazole derivatives suggests potential anti-inflammatory and anti-tubercular activities. These compounds have been implicated in the inhibition of prostaglandin biosynthesis, a critical pathway in inflammation.
Potential Pharmacological Applications
Research indicates that benzothiazole derivatives exhibit a range of biological activities:
- Anti-inflammatory Effects : Related compounds have shown the ability to inhibit inflammatory pathways, suggesting that this compound may also possess similar properties.
- Anticancer Activity : Preliminary studies indicate potential anticancer effects; however, specific studies on this compound are required to confirm these effects.
- Antibacterial Properties : The compound's structure suggests it may also have antibacterial activity similar to other benzothiazole derivatives .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 3,4-Dimethoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide | Potential anti-cancer and anti-inflammatory | Similar benzothiazole structure |
| 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives | Antibacterial and anti-inflammatory | Different substitution pattern |
Q & A
Basic: What are the standard synthetic routes for preparing 3,5-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide?
Methodological Answer:
The compound is typically synthesized via a condensation reaction between a benzohydrazide derivative and a substituted benzaldehyde. A common protocol involves:
Reactants : 3,5-dimethoxybenzohydrazide and 6-methyl-1,3-benzothiazole-2-carbaldehyde.
Conditions : Reflux in ethanol or methanol with a catalytic amount of acetic acid (~3 drops) for 3–6 hours .
Workup : Evaporation under reduced pressure, followed by recrystallization from methanol or ethanol to yield pure crystals.
Key Data :
| Parameter | Value/Description | Source |
|---|---|---|
| Yield | 70–85% | |
| Reaction Time | 3–6 hours | |
| Recrystallization Solvent | Methanol |
Basic: How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
Structural elucidation relies on:
- X-ray Crystallography : Determines bond lengths, dihedral angles, and hydrogen-bonding networks. For example, the E-configuration of the azomethine (C=N) bond (1.269 Å) and dihedral angles between aromatic rings (e.g., 17.41°) are confirmed via this method .
- Spectroscopy :
- IR : Peaks at ~1600–1650 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (N–H stretch).
- NMR : Methoxy protons appear as singlets at δ 3.8–4.0 ppm; benzothiazole protons resonate as distinct aromatic signals .
Advanced Tip : Use SHELX programs (e.g., SHELXL) for refining crystallographic data, ensuring accurate anisotropic displacement parameters .
Advanced: What intermolecular interactions stabilize the crystal structure, and how do they influence physicochemical properties?
Methodological Answer:
The crystal lattice is stabilized by:
- Intramolecular H-bonds : N–H···O and C–H···O interactions (e.g., N1–H1A···O5, distance ~2.12 Å) .
- Intermolecular H-bonds : Chains parallel to the (100) plane via C–H···N/O interactions, enhancing thermal stability .
- π-π Stacking : Between benzothiazole and dimethoxybenzene rings (distance ~3.5–4.0 Å), contributing to solubility challenges .
Implications : These interactions affect melting points (e.g., 243–246°C for analogs) and solubility profiles, guiding solvent selection for biological assays .
Advanced: How does the compound’s electronic structure influence its bioactivity?
Methodological Answer:
The electron-rich benzothiazole and methoxy groups enhance:
- Electrophilic Reactivity : The benzothiazole sulfur and hydrazide NH groups act as hydrogen-bond donors/acceptors, facilitating interactions with biological targets (e.g., enzymes or DNA) .
- Antimicrobial Activity : Electron-withdrawing groups (e.g., methoxy) increase lipophilicity, improving membrane penetration. Example data for analogs:
| Organism | MIC (µg/mL) | Source |
|---|---|---|
| S. aureus | 12.5 | |
| E. coli | 25.0 |
SAR Insight : Fluorination at the benzothiazole 4/6-positions (as in related compounds) boosts potency by 2–4× due to increased electronegativity .
Advanced: What computational methods are used to predict binding modes with biological targets?
Methodological Answer:
- Docking Studies (AutoDock/Vina) : Simulate interactions with targets like 11β-HSD1 (linked to metabolic diseases). The hydrazide moiety often binds to catalytic residues (e.g., Tyr177) via H-bonds .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), correlating with redox activity .
Validation : Cross-validate with experimental IC₅₀ values (e.g., 0.8 µM for 11β-HSD1 inhibition in analogs) .
Basic: What are the recommended protocols for assessing in vitro bioactivity?
Methodological Answer:
- Antimicrobial Assays :
- Broth Microdilution : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using CLSI guidelines.
- Zone of Inhibition : 10 µg/mL in agar diffusion assays .
- Anticancer Screening :
- MTT Assay : IC₅₀ values against HeLa or MCF-7 cells (e.g., 15–30 µM for benzothiazole derivatives) .
Advanced: How do structural modifications impact metabolic stability and toxicity?
Methodological Answer:
- Metabolism : Methoxy groups reduce oxidative degradation in liver microsomes (t₁/₂ > 120 min vs. ~60 min for non-methoxy analogs) .
- Toxicity :
- Cytotoxicity : Selectivity indices (SI) >3 (e.g., SI = IC₅₀(normal cells)/IC₅₀(cancer cells)) indicate lower toxicity .
- hERG Binding : Predict cardiac toxicity via Patch-Clamp assays; benzothiazoles with bulky substituents show reduced hERG affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
